4-Methyl-2-(morpholin-4-yl)benzonitrile
Overview
Description
4-Methyl-2-(morpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂O. It is characterized by the presence of a morpholine ring attached to a benzonitrile moiety, with a methyl group at the 4-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(morpholin-4-yl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the benzonitrile core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(morpholin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., K₂CO₃), oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction.
Scientific Research Applications
4-Methyl-2-(morpholin-4-yl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in material science for the development of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-Methyl-2-(morpholin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: Lacks the morpholine ring, making it less versatile in certain reactions.
2-(Morpholin-4-yl)benzonitrile: Similar structure but without the methyl group, which can affect its reactivity and applications.
4-Methyl-2-(piperidin-4-yl)benzonitrile:
Uniqueness
4-Methyl-2-(morpholin-4-yl)benzonitrile is unique due to the presence of both the morpholine ring and the methyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-morpholin-4-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRFXPXORODWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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